(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol
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Overview
Description
(1R,2R,5S)-rel-Bicyclo[310]hexan-2-ol is a bicyclic organic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce different alcohols.
Scientific Research Applications
(1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: Another bicyclic compound with a similar structure but different stereochemistry.
Bicyclo[3.1.0]hexane: A related compound without the hydroxyl group.
Uniqueness
(1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/2C6H10O/c2*7-6-2-1-4-3-5(4)6/h2*4-7H,1-3H2 |
InChI Key |
BFUGGKWHBHPYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)O.C1CC(C2C1C2)O |
Origin of Product |
United States |
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